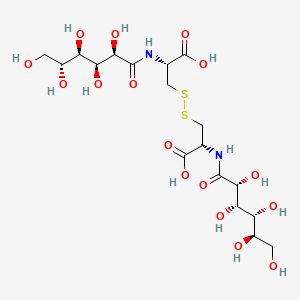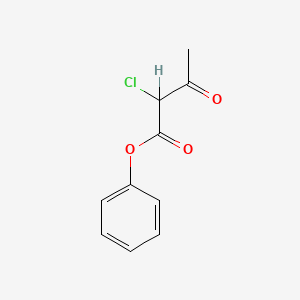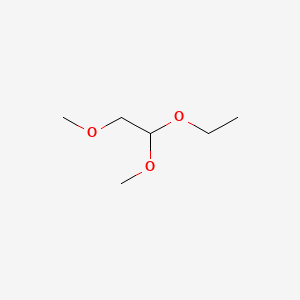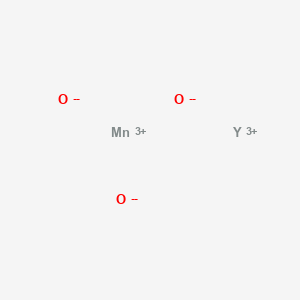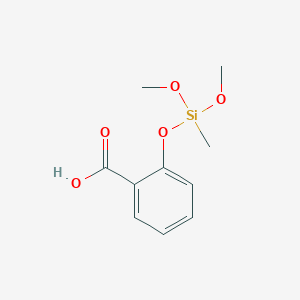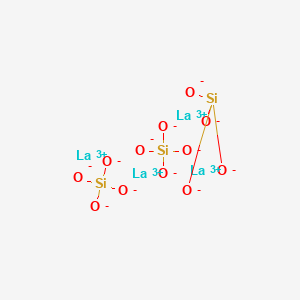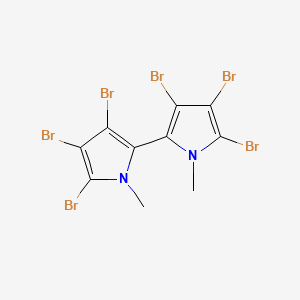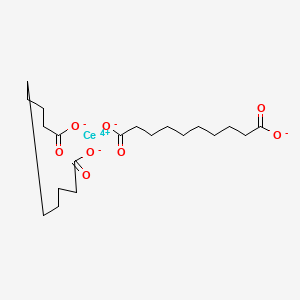
Cerium(4+) sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(4+) sebacate can be synthesized through a reaction between cerium(IV) salts, such as cerium(IV) sulfate or cerium(IV) nitrate, and sebacic acid. The reaction typically takes place in an aqueous medium, where the cerium(IV) ions coordinate with the carboxylate groups of sebacic acid, forming the this compound complex. The reaction conditions, such as pH, temperature, and concentration, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification steps to ensure the quality of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(4+) sebacate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions, where it gets reduced to cerium(III) while oxidizing other species.
Substitution Reactions: The carboxylate groups in this compound can be substituted by other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic conditions.
Substitution Reactions: Ligands such as phosphates, sulfates, or other carboxylates can be used to replace the sebacate groups. These reactions may require specific pH and temperature conditions to proceed efficiently.
Major Products Formed
Oxidation Reactions: The major products include cerium(III) compounds and oxidized organic species.
Substitution Reactions: The products depend on the substituting ligand, resulting in various cerium coordination complexes.
Wissenschaftliche Forschungsanwendungen
Cerium(4+) sebacate has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic synthesis and redox reactions due to the strong oxidizing properties of cerium(IV).
Materials Science: this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.
Biomedical Research: The compound’s antioxidant properties make it a potential candidate for use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of cerium(4+) sebacate primarily involves its redox activity. Cerium(IV) can accept electrons from other molecules, leading to its reduction to cerium(III). This redox cycling between cerium(IV) and cerium(III) enables the compound to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include various ROS, such as superoxide radicals and hydrogen peroxide, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(IV) Oxide (CeO2): Known for its catalytic and antioxidant properties, cerium(IV) oxide is widely used in environmental and biomedical applications.
Cerium(IV) Nitrate: A strong oxidizing agent used in organic synthesis and analytical chemistry.
Cerium(IV) Sulfate: Another oxidizing agent with applications in redox reactions and as a standard in volumetric analysis.
Uniqueness of Cerium(4+) Sebacate
This compound is unique due to its coordination with sebacic acid, which imparts specific properties such as enhanced solubility and stability in organic solvents. This makes it particularly useful in applications where other cerium(IV) compounds may not be suitable.
Eigenschaften
CAS-Nummer |
94232-56-1 |
|---|---|
Molekularformel |
C20H32CeO8 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
cerium(4+);decanedioate |
InChI |
InChI=1S/2C10H18O4.Ce/c2*11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h2*1-8H2,(H,11,12)(H,13,14);/q;;+4/p-4 |
InChI-Schlüssel |
IVQODTXGRJDABG-UHFFFAOYSA-J |
Kanonische SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


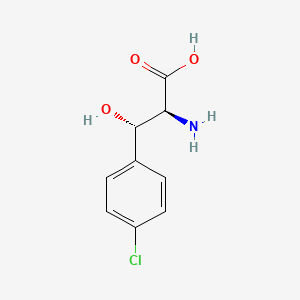
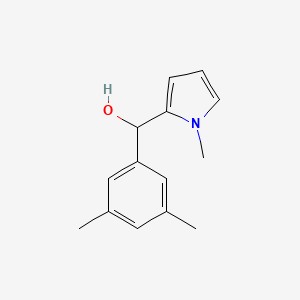


![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
